![molecular formula C18H20F3N7O B2787980 1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane CAS No. 2380084-37-5](/img/structure/B2787980.png)
1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is a complex heterocyclic compound that incorporates multiple functional groups, including a cyclopropyl ring, a trifluoromethyl group, and a triazolo-pyridazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane typically involves multi-step reactionsCommon reagents used in these reactions include hydrazines, aldehydes, and cyclopropylamines .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesisers, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diazepane ring
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can lead to the formation of reduced triazolo-pyridazine compounds .
科学研究应用
1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
作用机制
The mechanism of action of 1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane involves its interaction with specific molecular targets. The triazolo-pyridazine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazine: Shares the triazolo core but differs in the attached functional groups.
Triazolo[4,3-a]pyrazine: Similar triazolo structure but with a pyrazine ring instead of pyridazine.
Triazolo[4,3-b]tetrazine: Contains a tetrazine ring, offering different chemical properties
Uniqueness
1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is unique due to its combination of a cyclopropyl ring, trifluoromethyl group, and triazolo-pyridazine moiety.
属性
IUPAC Name |
5-cyclopropyl-3-[[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N7O/c19-18(20,21)17-23-22-15-4-5-16(24-28(15)17)27-7-1-6-26(8-9-27)11-13-10-14(29-25-13)12-2-3-12/h4-5,10,12H,1-3,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKNICYBUGMZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)CC4=NOC(=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(tert-butyl)-4-isopropyl-6-propyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2787898.png)
![(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol](/img/structure/B2787899.png)
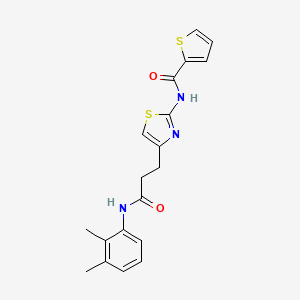
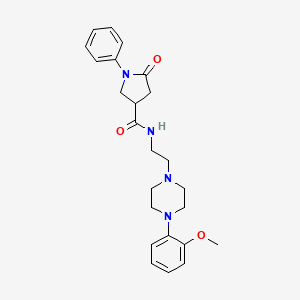
![1-benzyl-5-(furan-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2787904.png)
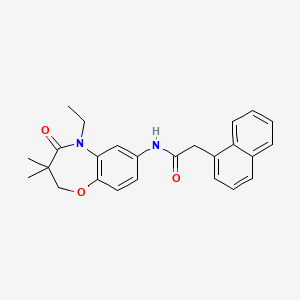
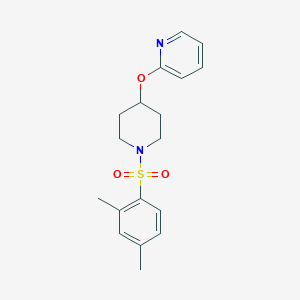
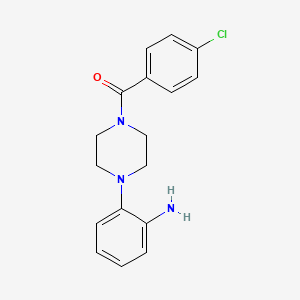
![2-({4-oxo-3-[3-(2-oxopyrrolidin-1-yl)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2787909.png)
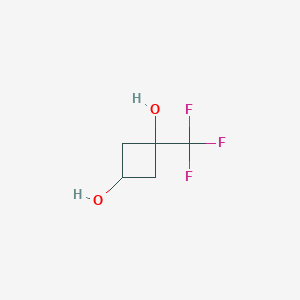
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2787915.png)
![methyl3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoatehydrochloride](/img/structure/B2787916.png)
![(2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride](/img/structure/B2787918.png)
![ethyl 2-oxo-2-((2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate](/img/structure/B2787919.png)
